6-Methoxy-1-methyl-1H-indazole
Overview
Description
6-Methoxy-1-methyl-1H-indazole is a heterocyclic compound with the molecular formula C9H10N2O. This compound belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . Indazoles are significant due to their presence in various natural products and synthetic drugs, making them a focal point in pharmaceutical research .
Mechanism of Action
Target of Action
6-Methoxy-1-methyl-1H-indazole, like other indazole derivatives, is believed to interact with various biological targets. Indazole-containing compounds have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole derivatives can inhibit, regulate, and/or modulate various kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .
Biochemical Pathways
Indazole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Indazole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method includes the Cu(OAc)2-catalyzed synthesis, where 2-(methylamino)benzonitrile reacts with an organometallic reagent to form N–H ketimine species, followed by N–N bond formation in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and purity. Transition metal-catalyzed reactions are preferred due to their efficiency and minimal byproduct formation . These methods are scalable and can be adapted for large-scale production in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-methyl-1H-indazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding indazole-2-carboxylic acids, while reduction can produce various indazole derivatives with altered functional groups .
Scientific Research Applications
6-Methoxy-1-methyl-1H-indazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indazole: Lacks the methoxy group, which can affect its biological activity and chemical reactivity.
6-Methoxy-1H-indazole: Similar structure but without the methyl group, leading to different pharmacokinetic properties.
1H-Indazole: The parent compound of the indazole family, used as a reference for comparing the effects of various substitutions.
Uniqueness
6-Methoxy-1-methyl-1H-indazole is unique due to the presence of both methoxy and methyl groups, which can enhance its lipophilicity and biological activity. These functional groups contribute to its distinct pharmacological profile and make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
6-methoxy-1-methylindazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-9-5-8(12-2)4-3-7(9)6-10-11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJICJVRIGIYQJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)OC)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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